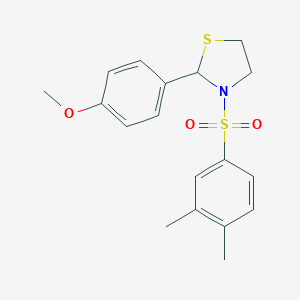![molecular formula C10H12INO2S2 B492474 3-[(4-iodophenyl)sulfonyl]-2-methyl-1,3-thiazolidine](/img/structure/B492474.png)
3-[(4-iodophenyl)sulfonyl]-2-methyl-1,3-thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-iodophenyl)sulfonyl]-2-methyl-1,3-thiazolidine is an organic compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. The presence of the 4-iodophenylsulfonyl group in this compound imparts unique chemical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-iodophenyl)sulfonyl]-2-methyl-1,3-thiazolidine typically involves the reaction of 4-iodophenylsulfonyl chloride with 2-methylthiazolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(4-iodophenyl)sulfonyl]-2-methyl-1,3-thiazolidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the 4-iodophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenylsulfonyl derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include sulfides.
Scientific Research Applications
3-[(4-iodophenyl)sulfonyl]-2-methyl-1,3-thiazolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-iodophenyl)sulfonyl]-2-methyl-1,3-thiazolidine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity. The thiazolidine ring can interact with various biological pathways, potentially affecting cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
4-Iodophenylsulfonyl Chloride: A precursor in the synthesis of 3-[(4-iodophenyl)sulfonyl]-2-methyl-1,3-thiazolidine.
2-Methylthiazolidine: Another precursor used in the synthesis.
Sulfonyl Derivatives: Compounds with similar sulfonyl groups but different substituents.
Uniqueness
This compound is unique due to the presence of both the 4-iodophenylsulfonyl group and the thiazolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H12INO2S2 |
|---|---|
Molecular Weight |
369.2g/mol |
IUPAC Name |
3-(4-iodophenyl)sulfonyl-2-methyl-1,3-thiazolidine |
InChI |
InChI=1S/C10H12INO2S2/c1-8-12(6-7-15-8)16(13,14)10-4-2-9(11)3-5-10/h2-5,8H,6-7H2,1H3 |
InChI Key |
IBJCTSNYBRZTTQ-UHFFFAOYSA-N |
SMILES |
CC1N(CCS1)S(=O)(=O)C2=CC=C(C=C2)I |
Canonical SMILES |
CC1N(CCS1)S(=O)(=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-Dimethoxybenzoyl)pyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B492392.png)
![3-Benzoyl-2-methylpyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B492393.png)
![2-(2,4-ditert-pentylphenoxy)-N-(5-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B492394.png)
![2-[4-(Benzyloxy)phenyl]-3-[(4-methoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B492395.png)
![3-([1,1'-Biphenyl]-4-ylsulfonyl)-2-(2-furyl)-1,3-thiazolidine](/img/structure/B492397.png)
![2-(2-Furyl)-3-[(4-iodophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B492399.png)

![N-[4-(1,3-thiazolidin-3-ylsulfonyl)phenyl]acetamide](/img/structure/B492402.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide](/img/structure/B492403.png)
![4-fluoro-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide](/img/structure/B492404.png)
![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1,2-dihydro-3-acenaphthylenesulfonamide](/img/structure/B492405.png)
![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B492406.png)
![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methoxybenzenesulfonamide](/img/structure/B492408.png)
![4-butoxy-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide](/img/structure/B492414.png)
